4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination and chlorination of furoquinazoline derivatives . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline can be compared with other similar compounds, such as:
7-Bromo-2,4-dichloro-8-fluoro-quinazoline: This compound shares a similar quinazoline core but has different substituents, leading to variations in its chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a different functional group but belong to the same heterocyclic family, exhibiting distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H3BrCl2N2O |
---|---|
Molecular Weight |
317.95 g/mol |
IUPAC Name |
4-bromo-7,9-dichlorofuro[2,3-f]quinazoline |
InChI |
InChI=1S/C10H3BrCl2N2O/c11-5-3-6-7(8-4(5)1-2-16-8)9(12)15-10(13)14-6/h1-3H |
InChI Key |
XWCNPTAPCMXVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C3C(=CC(=C21)Br)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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